1-[4-(2-Ethoxyphenoxy)but-2-ynyl]-4-methylpiperazine;hydrochloride
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Overview
Description
1-[4-(2-Ethoxyphenoxy)but-2-ynyl]-4-methylpiperazine;hydrochloride is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of an ethoxyphenoxy group attached to a but-2-ynyl chain, which is further connected to a methylpiperazine moiety. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2-Ethoxyphenoxy)but-2-ynyl]-4-methylpiperazine;hydrochloride typically involves multiple steps:
Formation of the Ethoxyphenoxy Intermediate: The initial step involves the reaction of 2-ethoxyphenol with an appropriate alkyne, such as but-2-yne, under basic conditions to form the ethoxyphenoxy intermediate.
Coupling with Methylpiperazine: The ethoxyphenoxy intermediate is then coupled with 4-methylpiperazine using a suitable coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the desired product.
Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[4-(2-Ethoxyphenoxy)but-2-ynyl]-4-methylpiperazine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
1-[4-(2-Ethoxyphenoxy)but-2-ynyl]-4-methylpiperazine;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of biological pathways and interactions due to its ability to interact with various biomolecules.
Medicine: Investigated for its potential therapeutic effects, including its role as a ligand for certain receptors.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[4-(2-Ethoxyphenoxy)but-2-ynyl]-4-methylpiperazine;hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The ethoxyphenoxy group may facilitate binding to hydrophobic pockets, while the piperazine moiety can interact with polar or charged residues. This compound can modulate the activity of its targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-[4-(2-Methoxyphenoxy)but-2-ynyl]azepane
- 1-[4-(3-Ethoxyphenoxy)but-2-yn-1-yl]pyrrolidine hydrochloride
- 2-(2-Ethoxyphenoxymethyl)tetrahydro-1,4-oxazine hydrochloride
Uniqueness
1-[4-(2-Ethoxyphenoxy)but-2-ynyl]-4-methylpiperazine;hydrochloride is unique due to its specific structural features, such as the combination of an ethoxyphenoxy group with a but-2-ynyl chain and a methylpiperazine moiety. This unique structure imparts distinct physicochemical properties and biological activities, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
1-[4-(2-ethoxyphenoxy)but-2-ynyl]-4-methylpiperazine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2.ClH/c1-3-20-16-8-4-5-9-17(16)21-15-7-6-10-19-13-11-18(2)12-14-19;/h4-5,8-9H,3,10-15H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZHSSMFNJFVLSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCC#CCN2CCN(CC2)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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